molecular formula C16H30O3 B15416384 2-Hydroxyhexadec-2-enoic acid CAS No. 129647-02-5

2-Hydroxyhexadec-2-enoic acid

Cat. No.: B15416384
CAS No.: 129647-02-5
M. Wt: 270.41 g/mol
InChI Key: HKOQIEFWZHFFQS-UHFFFAOYSA-N
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Description

2-Hydroxyhexadec-2-enoic acid is a biochemical compound with the molecular formula C16H30O3 and the CAS registry number 2570-24-3 . It is classified as an omega-hydroxy fatty acid, specifically a derivative of trans-2-hexadecenoic acid where the terminal methyl group has been replaced by a hydroxy group . This structure places it within a class of α,β-unsaturated carboxylic acids that are of significant interest in biochemical and materials science research. As an alpha,beta-unsaturated hydroxy acid, it shares a structural motif with other biologically active fatty acids, such as 10-hydroxydec-2-enoic acid found in royal jelly, which has been studied for its antioxidant and cytoprotective properties . The compound is typically supplied for research and development purposes. It is intended for laboratory use only by qualified professionals and is not for diagnostic, therapeutic, or any human use. Researchers can utilize this chemical as a building block or standard in various experimental applications. For more details, please contact us for a spec sheet or to speak with a technical specialist.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

129647-02-5

Molecular Formula

C16H30O3

Molecular Weight

270.41 g/mol

IUPAC Name

2-hydroxyhexadec-2-enoic acid

InChI

InChI=1S/C16H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h14,17H,2-13H2,1H3,(H,18,19)

InChI Key

HKOQIEFWZHFFQS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC=C(C(=O)O)O

Origin of Product

United States

Natural Occurrence and Ecological Distribution of 2 Hydroxyhexadec 2 Enoic Acid

Isolation and Identification from Prokaryotic Sources

While direct isolation of 2-hydroxyhexadec-2-enoic acid from prokaryotes is not extensively documented, the biosynthesis of structurally similar hydroxy fatty acids by bacteria is well-established. These compounds are often precursors or components of more complex lipids with significant biological activities.

Bacterial Strains Producing Structurally Related Analogs

Bacteria, particularly those in the phylum Actinobacteria, are prolific producers of a vast array of secondary metabolites, including various fatty acid derivatives. For instance, certain bacterial species are known to produce hydroxylated fatty acids. The enzymatic machinery for such transformations, like cytochrome P450 enzymes, has been identified in bacteria such as Bacillus methanolicus. This bacterium's P450 enzyme, CYP152K6, can hydroxylate dodecanoic acid to produce 2-hydroxydodecanoic acid as a major product, with 2-hydroxydodec-2-enoic acid being a minor secondary turnover product. ebi.ac.uk

Associated Ecological Niches and Biosynthetic Organisms

The production of specific secondary metabolites by bacteria is often linked to their ecological niche. nih.govresearchgate.net For example, the production of 2-methylhopanoids, another class of bacterial lipids, is associated with sessile microbial communities in environments with low oxygen and high osmolarity. nih.govresearchgate.net Similarly, the production of hydroxy fatty acids by bacteria may be an adaptation to their environment, potentially playing roles in membrane fluidity, signaling, or as antimicrobial agents. The ecological niches of bacteria that produce compounds like this compound are diverse and can include soil, marine sediments, and symbiotic associations with other organisms. nih.govresearchgate.netfrontiersin.org

Detection and Role in Eukaryotic Organisms

In eukaryotes, hydroxy-enolic acids and their derivatives are more prominently documented, particularly in fungi and nematodes, where they serve as critical signaling molecules.

Fungal Species and Their Production of Hydroxy-Enolic Acid Metabolites

Fungi are known to produce a wide array of secondary metabolites, with approximately 47% of known bioactive compounds from microorganisms originating from fungal strains. frontiersin.org These include various fatty acid derivatives that can have antimicrobial or signaling functions. frontiersin.orgnih.gov For instance, (R)-8-hydroxy-cis-9,cis-12-octadecadienoic acid, a hydroxy fatty acid, acts as a sexual inducer in Aspergillus species and is also involved in regulating conidia formation and mycotoxin production. nih.gov The antifungal activity of hydroxy fatty acids is often dependent on the position of the hydroxyl group and the degree of unsaturation. nih.gov While the direct production of this compound by fungi is not explicitly detailed in the provided results, the capacity of fungi to synthesize a diverse range of hydroxylated fatty acids is evident. nih.gov

Nematode Metabolites, Specifically Ascarosides, and Related Hydroxyhexadec-2-enoic Acid Derivatives

Nematodes utilize a conserved family of signaling molecules called ascarosides for chemical communication. nih.govnih.gov These molecules are structurally diverse and consist of the dideoxysugar ascarylose (B1226638) linked to a fatty acid-like side chain. nih.govencyclopedia.pub The fatty acid portion can vary in length and can be modified with different functional groups, leading to a wide array of compounds with distinct biological activities. encyclopedia.pubelegansmodel.com

Several ascarosides feature unsaturated fatty acid side chains, some of which are structurally related to this compound. For example, ascr#3 is an ascaroside with a nine-carbon α,β-unsaturated carboxylic acid side chain. nih.govmdpi.com This structural motif is shared with this compound. The biosynthesis of ascarosides involves peroxisomal β-oxidation of long-chain fatty acids, a process that can generate the necessary precursors for these signaling molecules. mdpi.com The diversity of ascarosides produced by different nematode species often correlates with their phylogeny, lifestyle, and ecological niche. nih.govencyclopedia.pub

Table 1: Examples of Ascarosides with Unsaturated Fatty Acid Side Chains

Ascaroside NameChemical Structure DescriptionFunction
ascr#3 Ascaroside with a nine-carbon α,β-unsaturated carboxylic acid side chain. nih.govmdpi.comInduces dauer formation, male attractant. nih.govmdpi.com
icas#3 An indole (B1671886) carboxy group linked to an ascarylose with a nine-carbon unsaturated side chain identical to ascr#3. nih.govencyclopedia.pubAggregation pheromone. nih.govencyclopedia.pub
hbas#3 A 4-hydroxybenzoyl derivative of ascr#3. encyclopedia.pubPheromonal activity. encyclopedia.pub
mbas#3 An (E)-2-methyl-2-butenoyl derivative of ascr#3. mdpi.comDispersal signal, antagonist to attractant indole ascarosides. mdpi.com

Presence and Implications in Other Biological Matrices (e.g., Royal Jelly for Analogs)

Analogs of this compound are found in other biological matrices, most notably royal jelly, the secretion of honeybee hypopharyngeal and mandibular glands. semanticscholar.org A prominent component of royal jelly is (E)-10-hydroxydec-2-enoic acid (10-HDA). nih.govresearchgate.netresearchgate.net This compound, while having a shorter carbon chain, shares the α,β-unsaturated hydroxy acid feature. 10-HDA is recognized for its various biological activities, including antimicrobial properties. semanticscholar.orgnih.gov It has been shown to protect against oxidative damage in vascular smooth muscle cells and extend the lifespan of the nematode Caenorhabditis elegans. nih.govnih.gov The presence of such compounds in royal jelly highlights their potential role in nutrition and protection.

Environmental Presence and Biotransformation Pathways in Natural Systems

No research findings detailing the presence of this compound in soil, water, or other environmental compartments were found. Similarly, there is no available data on the specific microorganisms, enzymatic pathways, or metabolic processes involved in its transformation or degradation in natural ecosystems.

Chemical Synthesis and Derivatization Strategies for 2 Hydroxyhexadec 2 Enoic Acid

Total Synthesis Approaches to 2-Hydroxyhexadec-2-enoic Acid

The complete chemical synthesis of this compound from simple starting materials requires precise control over stereochemistry and functional group manipulations. Key aspects include the stereoselective formation of the hydroxy-enolic acid structure and the control of the double bond geometry.

Stereoselective Synthesis of Hydroxy-Enolic Acid Structures

The creation of the α-hydroxy-α,β-unsaturated carboxylic acid moiety is a significant challenge in the total synthesis of this compound. One potential strategy involves the adaptation of aldol-type condensation reactions. For instance, the reaction of an enolate of a long-chain carboxylic acid derivative with an appropriate electrophile could furnish the desired carbon skeleton. Subsequent stereoselective reduction of a keto group or introduction of a hydroxyl group via oxidation of an enolate are plausible methods to install the required hydroxyl functionality with specific stereochemistry.

Another powerful method for the synthesis of β-hydroxy esters, which can be precursors to the target molecule, is the Reformatsky reaction . byjus.comwikipedia.orgnumberanalytics.comorganic-chemistry.orglibretexts.org This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. byjus.comwikipedia.org The resulting organozinc reagent, or 'Reformatsky enolate', is less reactive than lithium enolates, which prevents undesired side reactions. wikipedia.org For the synthesis of this compound, tetradecanal (B130844) could be reacted with an α-haloacetate ester in the presence of zinc to yield a β-hydroxy ester intermediate. Subsequent dehydration would then lead to the α,β-unsaturated system.

Reaction Description Key Reagents Potential Application
Aldol-type CondensationForms a β-hydroxy carbonyl compound by reacting an enolate with a carbonyl compound.Aldehyde/Ketone, Strong Base (e.g., LDA)Formation of the carbon backbone and introduction of the hydroxyl group.
Reformatsky ReactionCondensation of an aldehyde or ketone with an α-halo ester using metallic zinc. byjus.comwikipedia.orgAldehyde, α-halo ester, ZincSynthesis of β-hydroxy ester precursors to this compound. byjus.com

Methodologies for Controlling Double Bond Geometry (E/Z Isomerism)

The geometry of the double bond in this compound is a critical determinant of its biological activity and physical properties. The Horner-Wadsworth-Emmons (HWE) reaction is a widely employed and effective method for the stereoselective synthesis of α,β-unsaturated esters, offering control over the E/Z isomerism. jst.go.jpresearchgate.nettandfonline.comoup.com This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone.

The stereochemical outcome of the HWE reaction can be influenced by the structure of the phosphonate (B1237965) reagent and the reaction conditions. For instance, using phosphonates with electron-withdrawing groups, such as trifluoroethyl esters, often favors the formation of the Z-isomer. jst.go.jpresearchgate.net Conversely, standard phosphonates typically yield the thermodynamically more stable E-isomer. jst.go.jp Therefore, by carefully selecting the appropriate phosphonate reagent and reaction conditions, it is possible to selectively synthesize either the (E)- or (Z)-2-hydroxyhexadec-2-enoic acid.

HWE Reagent Type Typical Selectivity Conditions
Triethyl phosphonoacetateE-selectiveStandard bases (e.g., NaH)
Still-Gennari phosphonate ((CF₃CH₂O)₂P(O)CH₂CO₂R)Z-selectiveKHMDS, 18-crown-6
Ando phosphonate ((PhO)₂P(O)CH₂CO₂R)Z-selectiveNaH, THF

Key Reactions and Reagents Employed in Alpha, Beta-Unsaturated Carboxylic Acid Synthesis

The synthesis of α,β-unsaturated carboxylic acids often involves a sequence of reactions, starting from the construction of the carbon skeleton to the final functionalization. Besides the HWE reaction, other key reactions and reagents are crucial.

The Wittig reaction , a related olefination method, can also be used, although it generally provides less control over the stereoselectivity for the synthesis of α,β-unsaturated esters compared to the HWE reaction.

The introduction of the α-hydroxy group can be achieved through various methods. One approach is the α-hydroxylation of a pre-formed ester enolate using an electrophilic oxygen source such as a MoOPH reagent (oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)). Alternatively, the direct oxidation of an enolate with molecular oxygen, often mediated by a transition metal catalyst, can be employed.

Finally, the hydrolysis of the resulting ester under either acidic or basic conditions yields the desired this compound.

Semi-Synthesis from Natural Precursors

The utilization of readily available natural precursors offers a more sustainable and potentially more efficient route to this compound. This approach leverages the inherent chirality and functionality of natural molecules, reducing the number of synthetic steps.

Enzymatic Transformations and Biocatalytic Routes

Enzymes offer remarkable selectivity and efficiency for chemical transformations, making them powerful tools for the synthesis of complex molecules like this compound.

Cytochrome P450 monooxygenases (P450s) are a versatile class of enzymes known for their ability to hydroxylate a wide range of substrates, including fatty acids. longdom.org These enzymes can introduce hydroxyl groups at various positions along the fatty acid chain with high regio- and stereoselectivity. acs.org For instance, certain P450s from bacteria and yeasts are involved in fatty acid metabolism and can catalyze the α-hydroxylation of fatty acids. researchgate.net By selecting or engineering a P450 enzyme with specificity for the α-position of hexadecanoic acid or a related C16 fatty acid, a direct biocatalytic route to (R)-2-hydroxyhexadecanoic acid could be established. Subsequent enzymatic or chemical dehydration could then introduce the double bond.

Oleate (B1233923) hydratases are another class of enzymes with significant potential. nih.govresearchgate.netnih.govebi.ac.ukasm.org These enzymes catalyze the hydration of the double bond in unsaturated fatty acids. nih.govebi.ac.uk While they typically act on the C9-C10 double bond of oleic acid, some hydratases exhibit broader substrate specificity and can hydrate (B1144303) other positions in the fatty acid chain. nih.govresearchgate.net Research has shown that some fatty acid hydratases can act on C16 unsaturated fatty acids like palmitoleic acid. nih.gov If an oleate hydratase could be identified or engineered to hydrate a C2-C3 unsaturated precursor, it would provide a direct and stereoselective route to a 2-hydroxy fatty acid.

Enzyme Class Reaction Catalyzed Potential Substrate Potential Product
Cytochrome P450 Monooxygenaseα-HydroxylationHexadecanoic acid(R)-2-Hydroxyhexadecanoic acid
Oleate HydrataseHydration of a C=C bondHexadec-2-enoic acid2-Hydroxyhexadecanoic acid
Lipase (B570770)Kinetic resolution/EsterificationRacemic 2-hydroxyhexadecanoic acidEnantiopure 2-hydroxyhexadecanoic acid ester

Lipases are widely used in biocatalysis for the kinetic resolution of racemic mixtures and for stereoselective esterification and transesterification reactions. nih.gov A racemic mixture of 2-hydroxyhexadecanoic acid, prepared chemically, could be resolved using a lipase to obtain the desired enantiomer with high purity. Alternatively, a lipase could be used to selectively esterify a racemic 2-hydroxy acid, allowing for the separation of the enantiomers.

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic methods to create efficient and selective synthetic routes. nih.gov For the synthesis of this compound, a plausible chemoenzymatic strategy would involve the chemical synthesis of a suitable precursor, followed by a key enzymatic transformation.

For example, a chemical synthesis could be employed to produce hexadec-2-enoic acid. This unsaturated fatty acid could then serve as a substrate for an engineered oleate hydratase or a P450 monooxygenase capable of introducing a hydroxyl group at the C2 position. This approach would leverage the efficiency of chemical synthesis for building the carbon backbone and the high selectivity of the enzyme for the final hydroxylation step.

Another chemoenzymatic route could involve the enzymatic α-hydroxylation of hexadecanoic acid using a P450 enzyme to produce (R)-2-hydroxyhexadecanoic acid. longdom.orgresearchgate.net This saturated hydroxy acid could then be chemically dehydrated under controlled conditions to introduce the double bond with the desired E/Z geometry. This strategy would utilize the enzyme to establish the chiral center, followed by a chemical step to create the unsaturation.

Functional Group Interconversions and Derivatization for Research Applications

The strategic chemical modification of this compound is essential for a wide range of research applications. Through functional group interconversions, the inherent properties of the molecule, such as solubility and stability, can be fine-tuned. Furthermore, derivatization enables enhanced analytical detection and the synthesis of labeled variants, which are indispensable tools for elucidating its metabolic fate and mechanism of action.

Esterification and Etherification for Solubility and Stability Modulation

The presence of both a carboxylic acid and a hydroxyl group makes this compound amenable to esterification and etherification reactions. These modifications are primarily employed to alter the molecule's polarity, which in turn influences its solubility in various solvents and its stability under different conditions.

Esterification: The carboxylic acid moiety of this compound can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. princeton.eduhmdb.ca This reaction is reversible and is known as Fischer esterification. hmdb.ca For instance, reacting this compound with methanol (B129727) would yield methyl 2-hydroxyhexadec-2-enoate. The general reaction is as follows:

R-COOH + R'-OH ⇌ R-COOR' + H₂O

Etherification: The secondary hydroxyl group at the C-2 position can be converted into an ether. A common method for this transformation is the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide. This modification replaces the polar hydroxyl group with a less polar ether linkage, further increasing lipophilicity. For example, methylation of the hydroxyl group would yield 2-methoxyhexadec-2-enoic acid. This change can significantly alter the molecule's hydrogen bonding capabilities, affecting its interaction with biological targets and its stability by preventing oxidation at the C-2 position.

Modification Functional Group Targeted Primary Reagent Resulting Functional Group Effect on Properties
Esterification Carboxylic Acid (-COOH)Alcohol (e.g., Methanol)Ester (-COOR)Increases lipophilicity; enhances solubility in organic solvents.
Etherification Hydroxyl (-OH)Alkyl Halide (e.g., Methyl Iodide)Ether (-OR)Increases lipophilicity; removes hydrogen-bonding donor; may increase metabolic stability.

Derivatization for Enhanced Spectroscopic and Chromatographic Detection

Due to the absence of a strong chromophore, analyzing this compound via UV-visible spectroscopy or standard High-Performance Liquid Chromatography (HPLC) with UV detection is challenging. oup.comresearchgate.net Similarly, its ionization efficiency in mass spectrometry (MS) can be poor. researchgate.net To overcome these limitations, the molecule is often chemically derivatized to introduce a tag that enhances its detectability. oup.com

Derivatization typically targets the carboxylic acid group. researchgate.net The goal is to attach a moiety that either absorbs UV light strongly, fluoresces, or readily accepts a charge to improve ionization in MS. oup.comresearchgate.net

For HPLC-UV/Fluorescence Detection: Reagents that introduce aromatic or conjugated systems are used. For example, benzoyl chloride reacts with the carboxyl group to form a benzoyl ester, which has a strong UV absorbance. oup.comresearchgate.net For even greater sensitivity, fluorescent tags like dansyl chloride or 9-fluorenylmethyl chloroformate (Fmoc-Cl) can be used, allowing for detection at very low concentrations. oup.com

For Liquid Chromatography-Mass Spectrometry (LC-MS) Detection: The primary aim of derivatization for LC-MS is to improve the ionization efficiency of the analyte, typically allowing for detection in the positive ion mode which is often more sensitive and specific. researchgate.net This involves introducing a group with a permanent positive charge or a group that is easily protonated. Reagents such as 2-picolylamine (PA) have been shown to react with carboxylic acids, increasing detection sensitivity by over 100-fold and enabling detection in the low femtomole range. nih.gov Another strategy involves using reagents like 4-amino-1,1-dimethylpiperidin-1-ium iodide hydrochloride (ADMI), which not only enhances sensitivity but also produces characteristic fragment ions during tandem mass spectrometry (MS/MS), aiding in the structural identification of 2-hydroxy and 3-hydroxy fatty acids. researchgate.net

Derivatizing Agent Target Functional Group Detection Method Advantage
Benzoyl Chloride Carboxylic Acid/HydroxylHPLC-UVIntroduces a UV-active chromophore. oup.comresearchgate.net
Dansyl Chloride Carboxylic Acid/HydroxylHPLC-FluorescenceIntroduces a highly sensitive fluorescent tag. oup.com
2-Picolylamine (PA) Carboxylic AcidLC-MS/MSIncreases positive mode ionization efficiency by 9-158 fold. nih.gov
ADMI Carboxylic AcidLC-MS/MSEnhances sensitivity and provides diagnostic fragment ions for isomer distinction. researchgate.net

Synthesis of Labeled this compound for Mechanistic Studies

To trace the metabolic fate of this compound and to serve as an ideal internal standard for quantitative mass spectrometry, isotopically labeled versions are synthesized. nih.govnih.gov Labeling involves replacing one or more atoms in the molecule with their heavier, stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or oxygen-18 (¹⁸O). princeton.edu

Carbon-13 (¹³C) Labeling: For metabolic pathway analysis, organisms or cells can be cultured with ¹³C-labeled precursors. oup.comnih.gov For instance, providing cultured cells with [U-¹³C₆]glucose leads to the biosynthesis of ¹³C-labeled acetyl-CoA. researchgate.net This labeled acetyl-CoA is then used by the fatty acid synthase machinery to produce ¹³C-labeled palmitic acid (a C16:0 fatty acid), which is a direct precursor to 2-hydroxyhexadecanoic acid. researchgate.netwikipedia.org Subsequent enzymatic hydroxylation would yield ¹³C-labeled 2-hydroxyhexadecanoic acid. Analysis of the resulting metabolites by mass spectrometry reveals the extent of ¹³C incorporation, providing a detailed map of how the fatty acid is synthesized, elongated, and metabolized. oup.comresearchgate.net

Deuterium (²H) Labeling: Deuterium labeling is another common strategy, particularly for use as internal standards in quantitative studies. princeton.edunih.gov A synthetic route to this compound can be adapted to introduce deuterium atoms at specific, stable positions on the carbon chain. This can be achieved by using deuterated starting materials or reagents. For example, a homologation procedure can convert a precursor carboxylic acid into its 2,2-dideuterated analogue. researchgate.net Another approach involves catalytic H-D exchange reactions, where a catalyst like palladium on carbon (Pd/C) is used with a deuterium source, such as deuterium oxide (D₂O), to replace C-H bonds with C-D bonds. mdpi.com These deuterated standards are chemically identical to the analyte but have a higher mass, allowing them to be distinguished and used for precise quantification in complex biological samples. princeton.edu

Analytical Methodologies for the Detection and Quantification of 2 Hydroxyhexadec 2 Enoic Acid

Chromatographic Separation Techniques

Chromatographic techniques are essential for isolating 2-Hydroxyhexadec-2-enoic acid from complex biological matrices and for separating it from other related fatty acids and isomers.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, free fatty acids like this compound have low volatility and can exhibit peak tailing in GC analysis due to interactions between the carboxylic acid group and the stationary phase restek.com. To overcome these limitations, derivatization is a necessary step to increase volatility and thermal stability chromatographyonline.commarinelipids.ca.

For this compound, a two-step derivatization process is typically employed:

Esterification: The carboxylic acid group is converted into a more volatile ester, commonly a methyl ester (FAME), by reacting with reagents like BF₃-methanol restek.com.

Silylation: The hydroxyl group is converted into a trimethylsilyl (TMS) ether using silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS) restek.commarinelipids.calipidmaps.orgresearchgate.net.

The resulting TMS derivative of the fatty acid methyl ester is then analyzed by GC-MS. The separation is typically achieved on a capillary column with a polar stationary phase, such as those containing cyanopropyl polysiloxane, which is effective for separating isomeric fatty acids marinelipids.caresearchgate.net. The mass spectrometer provides structural information based on the fragmentation pattern of the derivatized molecule upon electron ionization (EI). The mass spectra of TMS-derivatized 2-hydroxy fatty acid methyl esters exhibit characteristic ions that aid in their identification nih.govnih.gov.

Table 1: Typical GC-MS Parameters for the Analysis of Derivatized 2-Hydroxy Fatty Acids

ParameterTypical Condition
Column DB-23 ((50%-cyanopropyl)-methylpolysiloxane) or similar polar capillary column
Injector Temperature 250 °C
Oven Program Initial temperature of 80°C, ramped to 290°C
Carrier Gas Helium
Ionization Mode Electron Ionization (EI) at 70 eV
Derivatization Reagents BF₃-methanol for esterification, followed by BSTFA with 1% TMCS for silylation

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a preferred method for the analysis of long-chain fatty acids and their oxygenated derivatives, known as oxylipins chromatographyonline.com. This technique offers high selectivity and sensitivity and often circumvents the need for derivatization, which can be a source of analytical variability chromatographyonline.com.

For the analysis of this compound, reversed-phase liquid chromatography is commonly used. A C8 or C18 column can effectively separate fatty acids based on their chain length and degree of unsaturation nih.govaocs.org. The mobile phase typically consists of a gradient mixture of water and an organic solvent like acetonitrile or methanol (B129727), often with an additive such as formic or acetic acid to improve peak shape and ionization efficiency lipidmaps.org.

Electrospray ionization (ESI) is the most common ionization technique for this application, typically operated in negative ion mode, which is highly sensitive for deprotonated carboxylic acids ([M-H]⁻). Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode is employed for quantification. This involves selecting the precursor ion (the deprotonated molecule) in the first mass analyzer and a specific fragment ion in the second, providing excellent selectivity and reducing matrix interference chromatographyonline.comresearchgate.net. While derivatization is not always necessary, certain reagents can be used to enhance ionization efficiency and sensitivity in positive ion mode if required mdpi.comspringernature.comnih.gov.

Table 2: Illustrative LC-MS/MS Parameters for this compound Analysis

ParameterTypical Condition
LC Column Reversed-phase C18 (e.g., 2.1 mm x 100 mm, 2.6 µm)
Mobile Phase Gradient of water with 0.1% formic acid (A) and acetonitrile/methanol with 0.1% formic acid (B)
Flow Rate 0.2 - 0.4 mL/min
Ionization Source Electrospray Ionization (ESI), Negative Mode
MS/MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion [M-H]⁻ m/z 269.2
Fragment Ions Specific fragments resulting from collision-induced dissociation

High-performance liquid chromatography (HPLC) is a versatile tool for the analysis of fatty acids, particularly for assessing purity and separating various isomers aocs.orghplc.eu. For underivatized fatty acids, UV detection is possible at low wavelengths (around 200-210 nm), though this may lack specificity nih.gov.

Reversed-phase HPLC is effective for separating fatty acids based on chain length and the number of double bonds. In the case of this compound, it can be separated from saturated and polyunsaturated hydroxy fatty acids. The introduction of a double bond reduces the retention time compared to its saturated counterpart, 2-hydroxyhexadecanoic acid aocs.org.

A key application of HPLC in this context is the separation of geometric (cis/trans) and positional isomers hplc.eu. Specialized columns, such as those with chiral stationary phases, can be employed for the enantioselective separation of hydroxy fatty acids, which is critical if the stereochemistry of the hydroxyl group is of interest nih.govresearchgate.net.

Table 3: HPLC Column Types and Their Applications for Fatty Acid Separation

Column TypePrimary ApplicationExample
Reversed-Phase (C18, C8) Separation by chain length and degree of unsaturation; Purity assessment.Separating this compound from other C16 fatty acids.
Chiral Stationary Phase Separation of enantiomers (R/S isomers).Resolving (R)-2-Hydroxyhexadec-2-enoic acid from its (S)-enantiomer.
Silica Gel (Normal-Phase) Isolation of fatty acids with polar functional groups. aocs.orgSeparating hydroxy fatty acids from non-polar lipids.

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the definitive structural elucidation of this compound, providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules, including unsaturated hydroxy fatty acids nih.govucsd.edu. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments is used to piece together the complete chemical structure.

¹H NMR: Provides information on the number and chemical environment of protons. For this compound, characteristic signals would include the olefinic proton at C3, the methine proton at C2 (adjacent to the hydroxyl group), the α-methylene protons at C4, the long alkyl chain protons, and the terminal methyl group protons aocs.org. The coupling constants between olefinic protons can help determine the geometry (E/Z) of the double bond.

¹³C NMR: Shows signals for each unique carbon atom in the molecule. Key resonances would be the carbonyl carbon of the carboxylic acid, the olefinic carbons (C2 and C3), the carbon bearing the hydroxyl group (C2), and the carbons of the alkyl chain magritek.com.

2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity. COSY identifies proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows correlations between protons and carbons over two to three bonds, which is crucial for assembling the molecular skeleton magritek.comresearchgate.net. Chiral derivatizing agents can be used to distinguish between enantiomers by creating diastereomers that are distinguishable in the NMR spectrum nih.govuky.edu.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Key Moieties in this compound

AtomNucleusPredicted Chemical Shift (ppm)Notes
COOH ¹³C~170-180Carboxylic acid carbonyl carbon.
C2 ¹³C~140-150 (olefinic), bearing OHPosition is approximate and depends on geometry.
C3 ¹³C~125-135 (olefinic)Position is approximate and depends on geometry.
H3 ¹H~6.0-7.0Olefinic proton, multiplicity depends on coupling to C4 protons.
CH₃ (terminal) ¹H~0.9Typical triplet for a terminal methyl group.

Infrared (IR) spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its hydroxyl, carboxylic acid, and alkene moieties.

O-H Stretch: A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid. The O-H stretch of the alcohol group would also appear in this region, contributing to the broadness libretexts.org.

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl stretching of the α,β-unsaturated carboxylic acid libretexts.org. Conjugation with the double bond typically shifts this absorption to a slightly lower wavenumber compared to a saturated carboxylic acid.

C=C Stretch: A medium intensity band around 1640-1660 cm⁻¹ is expected for the carbon-carbon double bond stretch.

C-H Stretches: Absorptions just below 3000 cm⁻¹ arise from the sp³ C-H stretching of the long alkyl chain.

These characteristic frequencies provide a spectroscopic fingerprint, confirming the presence of the key functional groups within the molecule nih.govecnu.edu.cnrsc.org.

Table 5: Key Infrared Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic Acid & Alcohol O-H Stretch2500 - 3300Broad, Strong
Alkyl Chain C-H Stretch2850 - 2960Strong
Carboxylic Acid C=O Stretch1700 - 1725Strong
Alkene C=C Stretch1640 - 1660Medium

Quantitative Analysis Approaches

Accurate quantification of this compound in biological matrices is essential for understanding its physiological roles. Stable isotope dilution assays coupled with mass spectrometry are considered the gold standard for this purpose due to their high accuracy and precision.

Stable Isotope Dilution Assays

Stable isotope dilution (SID) is a quantitative mass spectrometry technique that provides high accuracy by correcting for sample loss during extraction, purification, and analysis. nih.govnih.gov The method involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., containing ²H or ¹³C) to the sample as an internal standard before any sample processing steps. nih.govresearchgate.net

For the quantification of this compound, a synthesized analog, such as this compound-d4 (with four deuterium (B1214612) atoms), would be used as the internal standard. This labeled standard is chemically identical to the endogenous analyte and therefore behaves similarly during extraction, derivatization, and chromatographic separation. However, it is distinguishable by its higher mass in the mass spectrometer. nih.gov

The concentration of the endogenous (unlabeled) this compound is determined by measuring the peak area ratio of the analyte to the known concentration of the internal standard. nih.gov This ratio remains constant even if sample material is lost, ensuring a highly accurate and reliable measurement. This approach is particularly valuable for complex biological samples where matrix effects can interfere with quantification.

Method Validation Parameters: Sensitivity, Selectivity, Linearity, and Reproducibility

To ensure the reliability of a quantitative method for this compound, it must be thoroughly validated according to established guidelines. Key validation parameters include sensitivity, selectivity, linearity, and reproducibility. scribd.com

Sensitivity: This is determined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, typically defined as a signal-to-noise ratio of 3:1. The LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy, often defined as a signal-to-noise ratio of 10:1. For fatty acid analysis using modern LC-MS/MS systems, LOQs in the low nanomolar to picomolar range are often achievable.

Selectivity: This refers to the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample matrix, such as other fatty acids, lipids, or metabolites. Selectivity is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples and is a key strength of mass spectrometry-based methods.

Linearity: This parameter assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net A calibration curve is generated by analyzing a series of standards at different concentrations. Linearity is evaluated by the correlation coefficient (R²) of the calibration curve, which should ideally be greater than 0.99. researchgate.net

Reproducibility: This measures the precision of the method. It is typically assessed at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). semanticscholar.org Precision is expressed as the relative standard deviation (RSD) of a series of measurements. Generally, an RSD of less than 15% is considered acceptable for biological assays. semanticscholar.org

Table 2: Typical Method Validation Parameters for LC-MS/MS Quantification

ParameterDescriptionTypical Acceptance Criteria
Sensitivity (LOQ)Lowest concentration quantifiable with accuracy and precision.Signal-to-Noise Ratio ≥ 10
SelectivityNo significant interfering peaks at the analyte's retention time.Response in blank matrix <20% of LOQ
Linearity (R²)Correlation between concentration and instrument response.≥ 0.99
Reproducibility (RSD)Precision of repeated measurements.< 15% semanticscholar.org

Biological Activities and Cellular Mechanisms of 2 Hydroxyhexadec 2 Enoic Acid

Modulation of Cellular Signaling Pathways

The introduction of a hydroxyl group and an adjacent double bond in a fatty acid chain can significantly alter its interaction with cellular membranes and signaling proteins, suggesting a role for 2-Hydroxyhexadec-2-enoic acid in modulating critical signaling cascades.

Effects on Intracellular Messengers and Second Messenger Systems

Beyond direct receptor binding, 2-OHFAs can influence signaling from within the cell membrane. Fatty acids are fundamental components of phospholipids (B1166683), which can be hydrolyzed to generate second messengers like diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP₃). wikipedia.org

The incorporation of 2-OHFAs into sphingolipids, another crucial membrane component, is a key aspect of their function. nih.govnih.gov These 2-hydroxylated sphingolipids are important constituents of lipid rafts—specialized membrane microdomains that serve as organizing centers for signaling complexes. nih.govmdpi.com The presence of the 2-hydroxyl group can stabilize lipid-lipid interactions within these rafts through hydrogen bonding. mdpi.com

Research on 2-hydroxyoleic acid (2OHOA), an unsaturated analog, demonstrates that it can alter the architecture of membrane domains. researchgate.netcapes.gov.br By influencing the fluidity and organization of lipid rafts, this compound could modulate the activity of raft-associated signaling proteins and downstream pathways. nih.gov For instance, studies on adipocytes have shown that a reduction in 2-OHFA-containing sphingolipids increases the mobility of lipids in these rafts, which in turn affects the function of membrane proteins like the glucose transporter GLUT4. nih.govuniprot.org Additionally, some hydroxylated fatty acids have been found to inhibit key signaling molecules such as the signal transducer and activator of transcription 3 (STAT3). nih.gov

Interaction with Cellular Metabolism

As a fatty acid, this compound is intrinsically linked to the complex network of lipid and energy metabolism. Its unique structure suggests it could be both a substrate for and a regulator of metabolic pathways.

Influence on Lipid Metabolism and Fatty Acid Flux

The synthesis of 2-OHFAs is primarily catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H), which introduces a hydroxyl group at the C-2 position of a fatty acid. nih.govmdpi.commdpi.com This hydroxylation is a critical step that directs the fatty acid towards specific metabolic fates. The resulting 2-OHFA can be activated to its CoA ester and subsequently incorporated into various sphingolipids, including ceramides (B1148491) and glucosylceramides. nih.govmdpi.comnih.gov

Role in Energy Homeostasis and Protein Synthesis Modulation in Cellular Models

The influence of 2-OHFAs extends to the regulation of cellular energy balance. In adipocyte models, the depletion of FA2H and the subsequent reduction in 2-OHFA-containing sphingolipids lead to a decrease in the amount of GLUT4 transporter protein at the cell surface. nih.gov This impairs the cell's ability to take up glucose, a primary source of energy, thereby disrupting energy homeostasis. nih.govuniprot.org

Significantly, these effects could be rescued by the addition of exogenous (R)-2-hydroxypalmitic acid, the saturated 16-carbon counterpart to the compound of interest, but not by its (S)-enantiomer. nih.govuniprot.org This underscores the stereospecificity and importance of 2-OHFAs in metabolic regulation. Furthermore, some hydroxylated fatty acids have been shown to induce the acetylation of histone proteins, a key epigenetic modification that regulates gene expression and, consequently, protein synthesis. nih.gov This suggests a potential role for this compound in modulating cellular function at the genetic level.

Metabolic Parameter Effect of FA2H Knockdown (Reduced 2-OHFAs) Effect of Rescue with (R)-2-OH Palmitic Acid
Lipogenesis DecreasedRestoration of normal levels
GLUT4 Protein Level ReducedRestoration of normal levels
Cellular Glucose Uptake DecreasedRestoration of normal levels
Raft-Associated Lipid Mobility IncreasedReversal to normal mobility

Antioxidant and Cytoprotective Mechanisms

The dual features of a hydroxyl group and unsaturation in this compound suggest potential antioxidant and cytoprotective properties. Unsaturated fatty acids are often susceptible to lipid peroxidation, a key feature of oxidative stress. dovepress.com However, the presence of a hydroxyl group can confer protective capabilities.

In plant models, sphingolipids containing 2-hydroxy fatty acids have been associated with increased tolerance to oxidative stress. nih.gov A deficiency in these lipids was shown to impair the normal reactive oxygen species (ROS) burst associated with immune responses, indicating a role in managing oxidative processes. nih.gov

While not a direct antioxidant that scavenges free radicals itself, this compound may contribute to cellular protection indirectly. Bioactive compounds found in natural oils, including unsaturated fatty acids and lignans, are known to exert antioxidant effects by bolstering the cell's own antioxidant enzyme systems, such as superoxide (B77818) dismutase and catalase. news-medical.net The addition of antioxidants to oils rich in unsaturated fatty acids helps to preserve them from oxidation. nih.gov It is plausible that this compound, as part of the cellular lipid pool, could be protected by and work in concert with endogenous and dietary antioxidants to maintain cellular integrity and protect against oxidative damage.

Scavenging of Reactive Oxygen Species (e.g., Hydroxyl Free Radicals)

Research has demonstrated the capacity of certain fatty acids to scavenge reactive oxygen species (ROS), which are highly reactive molecules that can cause cellular damage. While direct studies on this compound are limited, research on similar unsaturated hydroxyl fatty acids, such as 10-hydroxydec-2-enoic acid (10-HDA), provides insights into potential mechanisms. For instance, 10-HDA has been shown to scavenge hydroxyl free radicals (•OH), which are among the most reactive oxygen species. nih.govresearchgate.net The scavenging activity is attributed to the multi-step oxidization of the hydroxyl group and the carbon-carbon double bond within the fatty acid structure. nih.govresearchgate.net This neutralization of hydroxyl radicals is a crucial aspect of its cytoprotective effects. nih.govresearchgate.net

The scavenging rate of hydroxyl radicals by a 2% (g/ml) solution of 10-HDA was found to be over 20%. nih.govresearchgate.net This activity is significant as hydroxyl radicals can react with numerous cellular components, including lipids, nucleic acids, and proteins, leading to cellular damage. nih.gov The mechanism of scavenging often involves the donation of a hydrogen atom from the antioxidant molecule to the free radical, thereby neutralizing it. In the case of unsaturated hydroxyl fatty acids, the presence of both a hydroxyl group and a double bond provides multiple sites for reaction with free radicals.

Protection Against Oxidative Stress-Induced Cellular Damage

The ability of hydroxyl fatty acids to scavenge reactive oxygen species directly contributes to their capacity to protect cells from oxidative stress-induced damage. Oxidative stress occurs when there is an imbalance between the production of ROS and the ability of the body to counteract or detoxify their harmful effects. This imbalance can lead to lipid peroxidation, protein damage, and DNA damage, ultimately contributing to cellular dysfunction and death. nih.gov

Studies on 10-HDA have shown that it can significantly enhance the viability of vascular smooth muscle cells (VSMCs) that have been damaged by hydroxyl radicals. nih.govresearchgate.net This protective effect is associated with a reduction in lipid peroxidation, as indicated by decreased levels of malondialdehyde, and an increase in the levels of glutathione, a major intracellular antioxidant. nih.gov By mitigating the damaging effects of ROS, these fatty acids help to maintain cellular homeostasis. nih.gov

Furthermore, proteomic analyses have revealed that 10-HDA can rescue the expression of proteins involved in crucial cellular processes like protein synthesis and energy metabolism, which are negatively impacted by oxidative stress. nih.govresearchgate.net This suggests that the protective effects of these fatty acids extend beyond simple radical scavenging to the preservation of fundamental cellular functions.

Bioactivity in Model Organisms and Cellular Assays (Excluding Human Clinical Data)

Impact on Specific Cellular Processes (e.g., Cell Viability, Angiogenesis in in vitro models)

The bioactivity of hydroxyl fatty acids has been investigated in various in vitro cellular models, revealing their influence on fundamental cellular processes. For instance, 10-hydroxy-2-decenoic acid (10-HDA) has been shown to significantly enhance the viability of vascular smooth muscle cells under conditions of oxidative stress. nih.gov

In the context of angiogenesis, the formation of new blood vessels from pre-existing ones, studies on 10-HDA have demonstrated an inhibitory effect. nih.gov In in vitro models using Human Umbilical Vein Endothelial Cells (HUVECs), 10-HDA was found to inhibit VEGF-induced tube formation, a key step in angiogenesis. nih.gov This inhibition was observed to be, at least in part, due to the inhibition of both cell proliferation and migration. nih.gov

Table 1: Effect of 10-Hydroxy-2-decenoic Acid (10-HDA) on In Vitro Angiogenesis

Concentration of 10-HDA Effect on Tube Formation in HUVECs
20 µM Inhibition observed
100 µM Increased inhibition
500 µM Strong inhibition

Data derived from studies on VEGF-induced tube formation in HUVECs. nih.gov

Role as a Semio-chemical or Regulatory Molecule in Invertebrate Systems (e.g., C. elegans)

In the invertebrate model organism Caenorhabditis elegans, the hydroxylation of fatty acids at the C-2 position, a process catalyzed by the enzyme fatty acid 2-hydroxylase (FA2H), is crucial for intestinal homeostasis. nih.gov The worm homolog of this enzyme, FATH-1, is involved in the production of 2-hydroxy fatty acids. nih.gov

Research has shown that the loss of FATH-1 function leads to significant developmental and physiological defects, including growth retardation and a shortened lifespan. nih.gov Lipid analysis of fath-1 deficient worms revealed a notable decrease in the levels of heptadecenoic acid (C17:1), while other major fatty acids remained unaffected. nih.gov Interestingly, supplementing the diet of these worms with exogenous heptadecenoic acid was able to rescue the defects caused by the loss of FATH-1 function. nih.gov This suggests that a 2-hydroxy fatty acid, or a downstream metabolite like heptadecenoic acid, acts as a critical regulatory molecule in C. elegans, highlighting the importance of this class of compounds in the physiological processes of invertebrates. nih.gov

Advanced Characterization and Theoretical Studies of 2 Hydroxyhexadec 2 Enoic Acid

Conformational Analysis and Stereochemistry

The spatial arrangement of atoms and functional groups in 2-Hydroxyhexadec-2-enoic acid is crucial for its chemical behavior and potential interactions with biological systems. This section explores the stereochemical possibilities and the preferred three-dimensional structures of the molecule.

Determination of Absolute and Relative Configurations

This compound possesses two key stereogenic elements: a chiral center at the C2 carbon, bearing the hydroxyl group, and a carbon-carbon double bond at the C2-C3 position. This gives rise to the possibility of different stereoisomers.

Chiral Center (C2): The presence of a hydroxyl group, a carboxylic acid group, a hexadecenoyl chain, and a hydrogen atom attached to the C2 carbon makes it a chiral center. This results in two possible enantiomers: (R)-2-Hydroxyhexadec-2-enoic acid and (S)-2-Hydroxyhexadec-2-enoic acid. The absolute configuration (R or S) is determined by the Cahn-Ingold-Prelog priority rules.

Double Bond (C2-C3): The double bond can exist in two geometric configurations: the cis (or Z for zusammen) and the trans (or E for entgegen) isomers. In the Z isomer, the highest priority groups on each carbon of the double bond are on the same side, while in the E isomer, they are on opposite sides.

The combination of the chiral center and the geometric isomerism of the double bond results in four possible stereoisomers:

(2R, 2Z)-2-Hydroxyhexadec-2-enoic acid

(2S, 2Z)-2-Hydroxyhexadec-2-enoic acid

(2R, 2E)-2-Hydroxyhexadec-2-enoic acid

(2S, 2E)-2-Hydroxyhexadec-2-enoic acid

The determination of the absolute and relative configurations of these isomers would experimentally rely on techniques such as chiral chromatography, polarimetry, and nuclear magnetic resonance (NMR) spectroscopy, often in conjunction with X-ray crystallography of a suitable crystalline derivative.

Computational Studies on Preferred Conformations

In such studies, various possible conformers are modeled by considering the rotation around single bonds. The geometry of each conformer is then optimized to find the structure with the minimum energy. The thermodynamic properties of the lowest energy conformer are then calculated. For this compound, key dihedral angles, such as those around the C-C bonds of the alkyl chain and the C-O bond of the hydroxyl group, would be systematically varied to map the potential energy surface and identify the global minimum.

Table 1: Representative Conformational Analysis Data for a Model α,β-Unsaturated Hydroxy Fatty Acid (based on studies of related compounds)

Dihedral AngleDescriptionPredicted Stable Conformation (degrees)
H-O-C2-C3Orientation of the hydroxyl hydrogen~180° (anti-periplanar)
O=C1-C2=C3Planarity of the carboxylic acid and double bond~0° or ~180° (planar)
C2-C3-C4-C5Torsion in the alkyl chain~180° (anti) for extended chain

This table is illustrative and based on general principles and findings for similar molecules. Actual values for this compound would require specific computational studies.

Quantum Chemical Calculations

Quantum chemical calculations provide deep insights into the electronic properties and reactivity of molecules. These methods are instrumental in understanding the intrinsic nature of this compound.

Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO Analysis)

The electronic character of this compound is largely defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity, with a smaller gap generally implying higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the π-system of the C=C double bond and the non-bonding orbitals of the oxygen atoms in the carboxyl and hydroxyl groups. The LUMO is likely to be an anti-bonding π* orbital associated with the C=C and C=O double bonds. The presence of the electron-withdrawing carboxylic acid group and the electron-donating hydroxyl group directly on the double bond significantly influences the energies of these orbitals.

Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative)

ParameterPredicted Value (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

These values are hypothetical and serve as an example based on calculations for similar unsaturated fatty acids. The exact values would depend on the level of theory and basis set used in the calculation.

Prediction of Spectroscopic Parameters (e.g., DFT Calculations for NMR and IR)

Density Functional Theory (DFT) calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a molecule.

NMR Spectroscopy: DFT can be used to calculate the chemical shifts of ¹H and ¹³C atoms. For this compound, the chemical shifts of the protons and carbons near the functional groups (carboxyl, hydroxyl, and double bond) would be of particular interest for structural elucidation.

IR Spectroscopy: The vibrational frequencies corresponding to different functional groups can be predicted using DFT. For this compound, characteristic vibrational modes would include the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, the C=C stretch of the alkene, and various C-H stretching and bending modes. Comparing the calculated and experimental IR spectra can aid in confirming the presence of these functional groups and in studying intermolecular interactions such as hydrogen bonding.

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations allow for the study of the behavior of one or more molecules over time. This is particularly useful for a long-chain fatty acid like this compound, as it can reveal information about its interactions with its environment, such as in a solvent or within a lipid bilayer.

MD simulations model the movement of atoms based on a force field that describes the potential energy of the system. For this compound, simulations could be employed to:

Study Self-Assembly: Investigate how multiple molecules of this compound might aggregate in an aqueous environment to form micelles or other structures.

Analyze Membrane Interactions: Simulate the insertion and behavior of this compound within a model cell membrane, providing insights into its potential biological roles. mdpi.com The interactions of the hydrophilic head (carboxyl and hydroxyl groups) and the hydrophobic tail with the lipid and aqueous phases can be analyzed in detail. mdpi.com

Explore Solvation: Understand how the conformation and dynamics of the molecule are influenced by different solvents.

Research on other long-chain fatty acids has shown that they can induce structural changes in lipid bilayers and that their mobility within the bilayer can be concentration-dependent. mdpi.com Similar studies on this compound would be valuable in understanding its physicochemical properties in complex systems.

Interactions with Biological Membranes and Proteins

The introduction of a hydroxyl group at the alpha-position of a long-chain fatty acid, such as in this compound, is expected to significantly influence its interactions with the lipid bilayers and embedded proteins of biological membranes. These interactions are crucial in understanding the potential biological roles of such molecules.

Studies on the closely related synthetic fatty acid, 2-hydroxyoleic acid (2OHOA), provide significant insights into how this compound might behave. Research has shown that 2OHOA can regulate the structure of model membranes and their interaction with certain peripheral signaling proteins. nih.gov When administered, 2OHOA has been observed to alter the lipid membrane composition of plasma membranes. nih.gov Specifically, in spontaneously hypertensive rats, treatment with 2OHOA led to an increase in cholesterol and sphingomyelin (B164518) content, while the levels of phosphatidylserine (B164497) and phosphatidylinositol lipids decreased. nih.gov Such alterations in lipid composition can, in turn, affect the structural properties of the membranes.

The presence of the hydroxyl group near the carboxylic acid head group in this compound would likely position it at the membrane-water interface. This allows for potential hydrogen bonding with the polar head groups of phospholipids (B1166683), cholesterol, or with the aqueous environment. youtube.com The long hydrocarbon tail would embed within the hydrophobic core of the lipid bilayer. youtube.com

The modification of membrane structure and composition by alpha-hydroxy fatty acids can subsequently modulate the function of membrane-associated proteins. For instance, the changes induced by 2OHOA are thought to affect signaling proteins that associate with the cell membrane, such as the Gαq/11 protein, thereby influencing signal transduction pathways. nih.gov It is plausible that this compound could engage in similar interactions, influencing the activity of membrane-bound enzymes, ion channels, and receptors through both direct binding and indirect effects on the membrane environment.

Table 1: Effects of 2-Hydroxyoleic Acid (a 2-Hydroxy-Unsaturated Fatty Acid Analogue) on Membrane Composition and Properties

ParameterObservation in Model SystemsReference
Membrane Lipid Composition Increased cholesterol and sphingomyelin content; Decreased phosphatidylserine-phosphatidylinositol lipids in hypertensive rat plasma membranes. nih.gov
Incorporation into Membranes Accounts for ~15% of fatty acids in membrane phospholipids of human glioma and lung cancer cells. nih.gov
Membrane Fluidity/Order Increased fluidity of reconstituted liver membranes from hypertensive rats. nih.gov
Domain Packing Increased the packing of ordered domains in liposomes from cancer cell lipid extracts. nih.gov
Global Membrane Order Decreased the global order of the membrane in liposomes from cancer cell lipid extracts. nih.gov

Solvent Effects and Self-Assembly Properties

The behavior of amphiphilic molecules like this compound in different solvents and their tendency to self-assemble are governed by the interplay of their hydrophilic carboxyl and hydroxyl groups and their long hydrophobic hexadecenoyl chain.

The nature of the solvent plays a critical role in the interactions of fatty acids. For instance, studies on the permeation of fatty acids through the stratum corneum have shown that the solvent influences how these molecules interact with lipids. nih.gov In propylene (B89431) glycol, a relatively polar solvent, long-chain fatty acids were more effective at perturbing the lipid barrier, whereas in a lipophilic solvent like mineral oil, short-chain fatty acids had a greater effect. nih.gov This suggests that the solubility and conformation of this compound, and thus its interaction with other molecules, would be highly dependent on the polarity of the surrounding solvent. Protic solvents could form hydrogen bonds with the hydroxyl and carboxyl groups, influencing its solubility and reactivity.

Regarding self-assembly, long-chain fatty acids are well-known to form higher-order structures such as micelles and lamellar phases in aqueous solutions. The presence of a hydroxyl group can introduce specific interactions that influence the characteristics of these assemblies. Research on the self-assembly of hydroxyl derivative salts of fatty acids has shown that they can form micelles with a surprisingly small radius, which is attributed to the formation of hydrogen bonds between the lipid molecules in the core of the micelles. nih.gov

It is therefore anticipated that this compound would self-assemble in aqueous environments. The critical micelle concentration (CMC) and the morphology of the resulting aggregates would be influenced by factors such as pH (which determines the ionization state of the carboxyl group), temperature, and ionic strength of the solution. At a pH above its pKa, the carboxylate anion would enhance its amphiphilicity, promoting the formation of micelles or bilayers where the hydrophobic tails are sequestered from the water. The alpha-hydroxyl group could participate in intramolecular or intermolecular hydrogen bonding, potentially leading to more tightly packed and stable self-assembled structures compared to its non-hydroxylated counterpart, hexadec-2-enoic acid.

Table 2: Predicted Physicochemical Properties and Behaviors of this compound

PropertyPredicted BehaviorRationale based on Analogous Compounds
Amphiphilicity Strong; with a distinct polar head (carboxyl and hydroxyl groups) and a long nonpolar tail.Common to all long-chain fatty acids.
Self-Assembly in Aqueous Media Expected to form micelles or other aggregates above a critical concentration.General behavior of amphiphiles; hydroxyl groups may influence aggregate structure through hydrogen bonding. nih.gov
Solvent-Dependent Interactions Interaction with other molecules will be modulated by solvent polarity.Based on studies of fatty acid interactions with skin lipids in different solvents. nih.gov
Interfacial Behavior Likely to orient at oil-water interfaces, reducing surface tension.Fundamental property of surfactants and amphiphilic lipids.

Future Research Directions and Applications of 2 Hydroxyhexadec 2 Enoic Acid Research

Elucidation of Undiscovered Biosynthetic Enzymes and Pathways

The metabolic origins of 2-Hydroxyhexadec-2-enoic acid are currently unknown, presenting a compelling area for future investigation. The biosynthesis of 2-hydroxy fatty acids in various organisms involves specific enzymes, primarily fatty acid hydroxylases. nih.gov For instance, in myxobacteria, a family of stereospecific fatty acid alpha-hydroxylases has been identified, which are linked to sphingolipid biosynthesis. nih.gov Similarly, in mammals, the 2-hydroxylation of fatty acids is a key step in the synthesis of hFA-sphingolipids. nih.gov

Another potential route involves cytochrome P450 enzymes. The CYP152 family of bacterial peroxygenases, for example, utilizes hydrogen peroxide to hydroxylate fatty acid substrates. ebi.ac.uk Studies on CYP152K6 from Bacillus methanolicus have shown it can produce 2-hydroxydodecanoic acid, with 2-hydroxydodec-2-enoic acid as a secondary product. ebi.ac.uk This suggests that an analogous enzyme system could be responsible for producing this compound from a C16 substrate.

Future research should focus on identifying and characterizing the enzymes responsible for the formation of this compound. This could involve:

Genome Mining: Searching bacterial, fungal, and plant genomes for sequences homologous to known fatty acid hydroxylases.

Activity-Based Screening: Using cell lysates from diverse organisms to test for the conversion of hexadecanoic acid or its derivatives into the target molecule.

Isotope Tracing: Employing labeled precursors in cellular systems to trace the metabolic flow and identify intermediates in the biosynthetic pathway.

Table 1: Examples of Known Fatty Acid Hydroxylating Enzyme Families and Potential Research Targets

Enzyme FamilyKnown Function/Substrate ExamplePotential Role in this compound Biosynthesis
Fatty Acid α-HydroxylasesHydroxylation of long-chain fatty acids for sphingolipid synthesis in myxobacteria. nih.govA yet-to-be-discovered member could specifically hydroxylate hexadecanoic acid as part of a similar pathway.
Cytochrome P450 Peroxygenases (e.g., CYP152 family)H₂O₂-dependent hydroxylation of fatty acids; produces 2-hydroxydodecanoic acid. ebi.ac.ukAn isoform may exist that preferentially acts on a 16-carbon fatty acid substrate.
Fatty Acid DesaturasesIntroduce double bonds into fatty acyl chains. researchgate.netbohrium.comA desaturase could potentially act on 2-hydroxyhexadecanoic acid to create the C2-C3 double bond, or vice-versa with a hydroxylase.

Development of Advanced Synthetic Strategies for Complex Derivatives

The limited commercial availability and high cost of this compound necessitate the development of efficient and scalable synthetic routes. Such strategies are not only crucial for producing the parent compound for research but also for generating complex derivatives to probe its biological function.

Current synthetic methods for related hydroxy fatty acids often involve multi-step processes. researchgate.netresearchgate.net Future strategies could focus on improving efficiency, chemo- and regio-selectivity, and stereochemical control. adelaide.edu.au Promising approaches include:

Biocatalysis: Utilizing purified fatty acid hydratases or whole-cell systems to perform stereoselective hydration of a corresponding acetylenic fatty acid precursor. nih.gov Enzymatic synthesis offers high specificity under mild reaction conditions. numberanalytics.com

Chemoenzymatic Synthesis: Combining the advantages of chemical synthesis for building the carbon backbone with enzymatic steps for specific functionalizations like hydroxylation or desaturation.

Modern Organic Synthesis Methods: Employing techniques like transition metal-catalyzed C-H activation or novel Wittig-type reactions to construct the α,β-unsaturated hydroxy acid moiety with high precision. researchgate.net

The development of these strategies will enable the synthesis of a library of derivatives, such as those with altered chain lengths, additional functional groups, or isotopic labels.

Table 2: Comparison of Potential Synthetic Approaches for this compound Derivatives

Synthetic StrategyDescriptionPotential AdvantagesPotential Challenges
Total Chemical Synthesis Multi-step construction from simple starting materials using classic organic reactions. researchgate.netresearchgate.netHigh versatility for creating diverse and unnatural derivatives.Can be lengthy, low overall yield, may require difficult stereochemical control.
Enzymatic Synthesis Use of isolated enzymes (e.g., hydratases, lipases) to catalyze key steps. nih.govnumberanalytics.comHigh regio- and stereoselectivity, mild and environmentally friendly conditions.Enzyme discovery and optimization can be time-consuming; substrate scope may be limited.
Chemoenzymatic Synthesis A hybrid approach combining chemical and enzymatic steps.Leverages the strengths of both methods for optimal efficiency and selectivity.Requires careful integration of chemical and biological reaction conditions.

Exploration of Novel Biological Roles in Diverse Organisms

The biological function of this compound is a complete unknown. However, the known roles of other unsaturated and hydroxy fatty acids provide a roadmap for future investigations. numberanalytics.comnumberanalytics.com These molecules act as structural components of membranes, energy sources, and critical signaling molecules. numberanalytics.comontosight.ai For example, 10-hydroxydec-2-enoic acid (10-HDA), a component of royal jelly, exhibits protective effects against cellular damage. nih.govmdpi.com

Future research should aim to determine if this compound possesses unique biological activities. Key research questions include:

Signaling and Gene Regulation: Does it act as a ligand for nuclear receptors like PPARs, influencing lipid and glucose metabolism? numberanalytics.com

Membrane Dynamics: Is it incorporated into phospholipids (B1166683), and if so, how does it affect membrane fluidity and the function of membrane-bound proteins? numberanalytics.com

Inter-organismal Communication: Could it function as a quorum-sensing molecule in bacteria or as a pheromone?

Host-Pathogen Interactions: Does it play a role in inflammation or immune responses during infection?

These questions can be addressed by treating various cell cultures (e.g., immune cells, neurons, cancer cell lines) or model organisms with the synthesized compound and observing the effects on gene expression, metabolic profiles, and cellular phenotype.

Applications in Chemical Biology as Probes or Tools for Pathway Investigation

The development of advanced synthetic strategies directly enables the creation of chemical biology tools based on the this compound scaffold. By modifying the parent compound with specific tags, researchers can create probes to identify its binding partners and metabolic enzymes, thereby illuminating its biological context. ontosight.ai

Potential modifications include:

Affinity Probes: Attaching a biotin (B1667282) tag to allow for the pull-down and identification of interacting proteins.

Fluorescent Probes: Incorporating a fluorophore to visualize the compound's subcellular localization in real-time.

Clickable Probes: Introducing a terminal alkyne or azide (B81097) group, which allows for "click" chemistry reactions to attach reporter tags after the probe has interacted with its biological target. This is a powerful method for activity-based protein profiling.

These probes would be invaluable for validating the biosynthetic enzymes discovered in section 8.1 and for identifying the receptors and downstream effectors related to the biological roles explored in section 8.3. The use of such tools represents a direct and powerful approach to moving from an unknown metabolite to a well-understood bioactive molecule.

Table 3: Potential Chemical Biology Probes Based on this compound

Probe TypeModification ExampleApplication
Affinity-Based Probe 2-Hydroxyhexadec-2-enoyl-biotinIsolate and identify binding proteins (receptors, enzymes) from cell lysates via streptavidin affinity chromatography.
Fluorescent Probe Bodipy-conjugated this compoundVisualize uptake and subcellular distribution in living cells using fluorescence microscopy.
Clickable Probe 20-azido-2-Hydroxyhexadec-2-enoic acidIn-situ labeling of metabolic enzymes or protein targets within cells or whole organisms for subsequent identification by mass spectrometry.

Q & A

Basic: What are the standard laboratory synthesis routes for 2-Hydroxyhexadec-2-enoic acid, and how are stereochemical outcomes controlled?

The synthesis typically involves α-hydroxylation of hexadec-2-enoic acid precursors. For stereochemical control, enzymatic hydroxylation using cytochrome P450 monooxygenases or chemical methods like Sharpless asymmetric dihydroxylation (adapted for fatty acid derivatives) are employed. Reaction conditions (e.g., temperature, chiral catalysts) must be optimized to minimize racemization. Post-synthesis purification via chiral HPLC or crystallization ensures enantiomeric purity .

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Key methods include:

  • Mass Spectrometry (MS): Electron ionization (EI-MS) identifies molecular ions (e.g., [M+H]⁺ at m/z 285) and fragmentation patterns, validated against NIST reference data .
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR resolve the α-hydroxy group (δ ~4.0 ppm) and double bond geometry (cis/trans coupling constants).
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection at 210 nm verify purity. Chiral columns distinguish enantiomers .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Due to skin/eye irritation risks (similar to hydroxycarboxylic acids), use PPE (nitrile gloves, goggles) and work in fume hoods. Spills require neutralization with sodium bicarbonate and adsorption via inert materials (e.g., vermiculite). Emergency rinsing with water for 15+ minutes is mandatory for exposure .

Advanced: How do hydrogen-bonding networks influence the crystalline packing of this compound?

Graph set analysis (e.g., Etter’s rules) reveals cyclic dimer formations via O–H···O bonds between α-hydroxy and carboxyl groups. These dimers stack into lamellar structures, confirmed by single-crystal XRD. SHELXL refinement parameters (R-factor < 0.05) ensure accurate hydrogen-bond geometry determination .

Advanced: How can contradictions between NMR and MS data for this compound be resolved?

Discrepancies often arise from isotopic impurities or solvent adducts in MS. Cross-validate using:

  • High-Resolution MS (HRMS): Confirm molecular formula (C₁₆H₃₀O₃).
  • 2D NMR (COSY, HSQC): Assign all protons and carbons, ruling out structural isomers.
  • Control Experiments: Repeat analyses under anhydrous conditions to exclude hydrate formation .

Advanced: What computational approaches predict the hydrogen-bonding behavior of this compound in solution?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model intramolecular H-bonding between the α-hydroxy and carboxyl groups. Molecular dynamics (MD) with explicit solvent (e.g., water, DMSO) predict solvation effects on dimer stability. Results correlate with experimental IR spectra (O–H stretching at 2500–3000 cm⁻¹) .

Advanced: What strategies separate enantiomers of this compound, and how is enantiopurity quantified?

  • Chiral Derivatization: React with (R)- or (S)-1-phenylethylamine, followed by HPLC.
  • Enzymatic Resolution: Lipases selectively esterify one enantiomer.
  • Circular Dichroism (CD): Compare Cotton effects at 220 nm (carboxylate n→π* transitions) to standards. Enantiomeric excess (ee) ≥ 98% is achievable .

Advanced: How does pH affect the stability and reactivity of this compound in aqueous solutions?

At pH < pKa (~3.5 for α-hydroxy groups), protonation reduces nucleophilicity, stabilizing the compound. At pH > 5, deprotonation accelerates oxidation or β-elimination. Stability studies using UPLC-MS over 72 hours (25–50°C) identify degradation products (e.g., hexadec-2-enoic acid via decarboxylation) .

Advanced: What role does this compound play in biological membrane studies?

As a hydroxylated fatty acid, it modulates membrane fluidity in model lipid bilayers (e.g., DPPC). Fluorescence anisotropy and differential scanning calorimetry (DSC) show phase transition temperature (Tm) shifts of 2–4°C, indicating intercalation into hydrophobic domains. Comparative studies with non-hydroxylated analogs quantify hydroxyl group effects .

Advanced: How are contradictions in crystallographic data (e.g., space group ambiguities) addressed for this compound?

Use twin refinement in SHELXL for overlapping diffraction spots. Compare multiple datasets (e.g., synchrotron vs. lab-source X-ray) to resolve space group ambiguities (e.g., P21/c vs. C2/c). Hydrogen-bonding motifs from Cambridge Structural Database (CSD) entries validate packing models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.